molecular formula C8H4F3N B1488414 2-Ethynyl-6-(trifluoromethyl)pyridine CAS No. 1211580-81-2

2-Ethynyl-6-(trifluoromethyl)pyridine

Cat. No. B1488414
CAS RN: 1211580-81-2
M. Wt: 171.12 g/mol
InChI Key: ZIVIUQMVWFUUHD-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1211580-81-2 . It has a molecular weight of 171.12 . It is a powder in physical form .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include 2-Ethynyl-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-6-(trifluoromethyl)pyridine includes a pyridine ring with a trifluoromethyl group at the 6-position and an ethynyl group at the 2-position .


Physical And Chemical Properties Analysis

2-Ethynyl-6-(trifluoromethyl)pyridine is a powder in physical form . It has a molecular weight of 171.12 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its distinctive properties .

Scientific Research Applications

Synthesis of Functionalized Furo[3,2-b]pyridines

Researchers have explored the use of 2-ethynylpyridines, including derivatives like 2-ethynyl-6-(trifluoromethyl)pyridine, in synthesizing functionalized furo[3,2-b]pyridines. These compounds are achieved through a coupling/cyclization process, indicating the potential of 2-ethynyl-6-(trifluoromethyl)pyridine in organic synthesis and functional molecule design (Arcadi et al., 2002).

Facilitation of [4 + 2] Annulation

2-Ethynyl-6-(trifluoromethyl)pyridine derivatives have been utilized in phosphine-catalyzed [4 + 2] annulations, leading to the synthesis of tetrahydropyridines. This highlights its role in facilitating complex organic reactions and contributing to the creation of diverse chemical structures (Zhu et al., 2003).

Formation of Diarylethene Derivatives

In the study of photochromic behavior of diarylethene derivatives, the (4-pyridyl)ethynyl group, a close relative to 2-ethynyl-6-(trifluoromethyl)pyridine, demonstrated significant influence. These findings indicate the potential of such derivatives in the development of photoresponsive materials (Yumoto et al., 2008).

Spectroscopic and Optical Studies

Spectroscopic and optical studies of bromo-trifluoromethylpyridine derivatives, closely related to 2-ethynyl-6-(trifluoromethyl)pyridine, have been performed. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including materials science and analytical chemistry (Vural & Kara, 2017).

Synthesis of Coordination Networks

2-Ethynyl-6-(trifluoromethyl)pyridine derivatives have been employed in the assembly of silver(I) coordination networks. This demonstrates their potential in the creation of complex molecular architectures, which could have applications in materials science and nanotechnology (Zhao & Mak, 2009).

Safety and Hazards

The safety information for 2-Ethynyl-6-(trifluoromethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The demand for TFMP derivatives, including 2-Ethynyl-6-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-ethynyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-6-4-3-5-7(12-6)8(9,10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVIUQMVWFUUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-6-(trifluoromethyl)pyridine

CAS RN

1211580-81-2
Record name 2-ethynyl-6-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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